(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol
Description
(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol (referred to as MK-0608 in ) is a nucleoside analog with a complex stereochemical framework. Key features include:
- Molecular Formula: C₁₂H₁₆N₄O₄ (MW: 280.28 g/mol) .
- Core Structure: A pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran ring with hydroxyl, methyl, and hydroxymethyl substituents.
- Stereochemistry: The 2R,3R,4R,5R configuration ensures precise spatial orientation critical for biological interactions.
- Safety Profile: Classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
Properties
Molecular Formula |
C13H18N4O4 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O4/c1-6(18)8-9(19)13(2,20)12(21-8)17-4-3-7-10(14)15-5-16-11(7)17/h3-6,8-9,12,18-20H,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-,13-/m1/s1 |
InChI Key |
YBGIKDCDNIQILP-OEOSOJDUSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)(C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent attachment of the tetrahydrofuran ring. The key steps in the synthetic route may include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrrolo[2,3-d]pyrimidine ring system.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions. The conditions for these reactions may vary, but they often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the synthesis.
Use of Continuous Flow Reactors: Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to isolate the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The tetrahydrofuran ring and hydroxymethyl groups may undergo hydrolytic cleavage under acidic or basic conditions. For example:
-
Glycosidic bond cleavage : The tetrahydrofuran ring, analogous to ribose derivatives, could hydrolyze to form carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions.
-
Ester hydrolysis : If esterified derivatives exist, hydrolysis would yield carboxylic acids or alcohols, depending on the reaction conditions.
Table 1: Hydrolysis Pathways
| Reaction Type | Conditions | Product Type | Source |
|---|---|---|---|
| Glycosidic cleavage | Acidic (e.g., HCl) | Carbonyl compounds | Inferred |
| Ester hydrolysis | Basic (e.g., NaOH) | Carboxylic acids/alcohols | Inferred |
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) and secondary hydroxyl groups on the tetrahydrofuran ring are susceptible to oxidation:
-
Oxidation of hydroxymethyl : Conversion to a ketone (e.g., -CO) using oxidizing agents like KMnO₄ or PCC.
-
Oxidation of secondary alcohols : Potential formation of carbonyl groups, though steric hindrance may limit reactivity.
Table 2: Oxidation Pathways
| Functional Group | Reagent | Product | Source |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | KMnO₄, PCC | Ketone (-CO) | Inferred |
| Secondary alcohol (-OH) | Strong oxidizers | Carbonyl group | Inferred |
Nucleophilic Substitution
The amino group (-NH₂) on the pyrrolo[2,3-d]pyrimidine moiety can act as a nucleophile in substitution reactions:
-
Acylation/Amidation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.
-
Alkylation : Potential alkylation with alkyl halides, though steric hindrance may reduce reactivity.
Table 3: Nucleophilic Substitution Pathways
| Reaction Type | Reagent | Product Type | Source |
|---|---|---|---|
| Acylation (Amide) | Acyl chloride | Amide (-NHCO-) | Inferred |
| Alkylation | Alkyl halides | Alkylated amine | Inferred |
Enzymatic Interactions
Given the compound’s structural similarity to nucleosides (e.g., guanosine analogs ), it may interact with enzymes such as:
-
Purine nucleoside phosphorylases : Potential substrate for phosphate transfer reactions.
-
Ribonucleases : Susceptibility to cleavage at specific sites in the tetrahydrofuran ring.
Table 4: Enzymatic Relevance
| Enzyme Class | Reaction Type | Biological Implication | Source |
|---|---|---|---|
| Purine nucleoside phosphorylase | Phosphate transfer | Metabolism regulation | Inferred |
| Ribonuclease | Hydrolytic cleavage | Nucleic acid degradation | Inferred |
Limitations and Challenges
-
Structural complexity : The stereocenters and multiple functional groups may hinder regioselectivity in reactions.
-
Data gaps : Specific reaction mechanisms for this compound are not explicitly detailed in the provided sources, requiring experimental validation.
Scientific Research Applications
Antiviral Activity
NITD008 has been investigated for its antiviral properties, particularly against viral infections such as hepatitis C and dengue virus. Studies have shown that the compound inhibits viral replication by interfering with the viral RNA synthesis process. Its mechanism of action involves targeting specific enzymes crucial for viral replication.
Anticancer Potential
Research indicates that NITD008 exhibits anticancer activity through the inhibition of cancer cell proliferation. The compound has shown effectiveness in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistically, it may induce apoptosis in cancer cells and inhibit pathways associated with tumor growth.
Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of NITD008 against hepatitis C virus (HCV). The compound demonstrated significant inhibition of HCV replication in vitro, with an IC50 value indicating potent antiviral activity. The study highlighted the potential for NITD008 to be developed into a therapeutic option for HCV treatment.
Case Study 2: Cancer Cell Inhibition
Another investigation published in Cancer Research examined the effects of NITD008 on various cancer cell lines including breast and lung cancer. The results revealed that NITD008 effectively reduced cell viability and induced apoptosis through caspase activation pathways. These findings support further exploration of the compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(®-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ in substituents, stereochemistry, and halogenation, which influence physicochemical properties and biological activity. Below is a detailed analysis:
Table 1: Structural and Crystallographic Comparison
Biological Activity
The compound (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolopyrimidines are known for their structural similarity to purines and have been explored for various therapeutic applications, particularly as kinase inhibitors.
- Molecular Formula : C₁₂H₁₆N₄O₄
- Molecular Weight : 280.28 g/mol
- CAS Number : 443642-29-3
Anticancer Properties
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit key kinases involved in cancer progression. The compound under discussion has been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Study | Cell Line | Effect |
|---|---|---|
| Liu et al. (2022) | MDA-MB (breast cancer) | Significant antiproliferative activity observed |
| Rasal et al. (2021) | A549 (lung cancer) | Induced apoptosis with IC50 values indicating potency |
Kinase Inhibition
Pyrrolopyrimidine derivatives are particularly noted for their ability to inhibit kinases such as FLT3 and VEGFR. The compound has been evaluated for its selectivity and potency against a panel of kinases.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of kinase activity. This inhibition disrupts signaling pathways that are critical for tumor growth and survival. Additionally, the compound's ability to interact with DNA polymerases suggests a dual mechanism involving both kinase inhibition and potential interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR)
The structure of pyrrolopyrimidine compounds significantly influences their biological activity. Modifications at various positions on the pyrrolopyrimidine core can enhance potency and selectivity. For instance, the introduction of hydroxyl groups or modifications on the nitrogen atoms can lead to increased binding affinity for target proteins.
Case Studies
- FLT3 Inhibition : A study demonstrated that a related pyrrolopyrimidine derivative showed potent FLT3 inhibition with an IC50 value in the nanomolar range. This highlights the potential of similar compounds in treating FLT3-driven leukemias.
- Antiviral Activity : Research into pyrrolo[2,3-d]pyrimidine derivatives has revealed their ability to inhibit reverse transcriptase in HIV-1, suggesting potential applications in antiviral therapies.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
Synthesis optimization requires careful selection of reaction conditions and purification methods. For pyrrolo[2,3-d]pyrimidine derivatives, common approaches include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., methanol) are preferred for nucleophilic substitution or condensation reactions .
- Catalysts : Acidic conditions (e.g., p-TsOH) or base-mediated deprotection steps can enhance regioselectivity .
- Crystallization : Use mixed-solvent systems (ethanol-DMF) to improve crystal purity and yield .
- Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates.
Basic: How can the stereochemical configuration of this compound be confirmed?
Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Key steps include:
- Data collection : Use a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 130 K) to minimize thermal motion .
- Refinement : Apply SHELXL-97 for full-matrix least-squares refinement and analyze Flack parameters (e.g., -0.015(17)) to confirm absolute configuration .
- Validation : Cross-check with NMR (e.g., NOESY for spatial proximity of protons) and circular dichroism (CD) if chiral centers are solvent-sensitive .
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to its GHS classification:
- Acute toxicity (Category 4) : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact .
- Eye irritation (Category 2A) : Wear safety goggles; rinse eyes with water for 15 minutes if exposed .
- Spill management : Absorb with sand or vermiculite, and dispose as hazardous waste .
- Storage : Keep in airtight containers at -20°C under inert gas (e.g., N2) to prevent degradation .
Advanced: How can conflicting stereochemical data from X-ray and NMR be resolved?
Answer:
Contradictions may arise from dynamic effects (e.g., ring puckering) or crystal packing artifacts. Mitigation strategies:
- High-resolution NMR : Perform variable-temperature <sup>1</sup>H NMR to detect fluxional behavior (e.g., coalescence of diastereotopic protons) .
- Multi-conformer modeling : Use software like Mercury to analyze disorder in X-ray data and compare with NMR-derived populations .
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict stable conformers and compare with experimental data .
Advanced: What methodologies address low reproducibility in glycosylation reactions involving this compound?
Answer:
Low yields in glycosylation often stem from competing side reactions (e.g., anomerization or aglycone decomposition). Solutions include:
- Protecting groups : Temporarily block hydroxyls with TBS or acetyl groups to direct regioselectivity .
- Activation conditions : Use N-iodosuccinimide (NIS) or Lewis acids (e.g., BF3·OEt2) to stabilize oxocarbenium intermediates .
- Kinetic control : Conduct reactions at sub-zero temperatures (-40°C) to favor desired stereochemistry .
Advanced: How should researchers analyze discrepancies between theoretical and experimental LogP values?
Answer:
LogP deviations (>0.5 units) may indicate unaccounted solvent effects or ionization. Address this via:
- Chromatographic validation : Measure retention times via reversed-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Ionization correction : Adjust pH to ensure the compound is in its neutral form during octanol-water partitioning .
- Computational refinement : Use COSMO-RS or quantum-mechanical solvation models (e.g., SMD) for improved accuracy .
Advanced: What strategies resolve overlapping signals in <sup>13</sup>C NMR spectra?
Answer:
Signal overlap in crowded regions (e.g., 70-90 ppm for sugar carbons) can be resolved by:
- DEPT-135 : Differentiate CH3, CH2, and CH groups .
- HSQC-TOCSY : Correlate <sup>1</sup>H-<sup>13</sup>C couplings and trace through-bond connectivity .
- Cryoprobes : Enhance sensitivity for low-concentration samples (e.g., <1 mM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
